2,4-Dimethoxy-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of benzochromenes, which are structurally characterized by a fused benzene and chromene ring system. This compound is notable for its potential biological activities, particularly as an inhibitor of phosphodiesterase enzymes, which play critical roles in various cellular signaling pathways. The compound's structure includes two methoxy groups at the 2 and 4 positions of the benzochromene framework, contributing to its chemical properties and biological activity.
The compound can be derived from ellagic acid, a polyphenolic compound found in various fruits and vegetables. Metabolites of ellagic acid, such as urolithins, have been shown to exhibit significant biological effects, including cognitive enhancement and potential therapeutic benefits against various diseases .
2,4-Dimethoxy-6H-benzo[c]chromen-6-one is classified as a flavonoid derivative due to its structural features. It is also categorized under natural products, given its derivation from ellagic acid and related compounds. Its classification as a phosphodiesterase inhibitor places it in a group of compounds with potential therapeutic applications in treating conditions like cognitive decline and cardiovascular diseases.
The synthesis of 2,4-Dimethoxy-6H-benzo[c]chromen-6-one typically involves several key steps:
The reaction conditions typically involve heating the reaction mixture under reflux for several hours, followed by monitoring via thin-layer chromatography to assess progress. The final product is characterized using nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm its structure and purity .
The molecular formula of 2,4-Dimethoxy-6H-benzo[c]chromen-6-one is . The structure features a fused bicyclic system with two methoxy groups attached at the 2 and 4 positions on the aromatic ring:
2,4-Dimethoxy-6H-benzo[c]chromen-6-one can undergo various chemical reactions typical for flavonoid derivatives:
These reactions are often carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may require specific oxidizing agents like potassium permanganate or chromium trioxide .
The mechanism of action for 2,4-Dimethoxy-6H-benzo[c]chromen-6-one primarily involves its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase enzymes, this compound can increase levels of cyclic adenosine monophosphate (cAMP) within cells, leading to enhanced signaling pathways associated with cellular responses such as vasodilation and neurotransmission.
The inhibition occurs through competitive binding to the enzyme's active site, preventing substrate access and subsequent hydrolysis of cAMP. This mechanism has implications for enhancing cognitive functions and providing neuroprotective effects in various models .
2,4-Dimethoxy-6H-benzo[c]chromen-6-one has several promising applications in scientific research:
Benzo[c]chromen-6-ones, including the methoxylated derivative 2,4-Dimethoxy-6H-benzo[c]chromen-6-one, originate from the microbial transformation of plant ellagitannins in the mammalian gut. Ellagitannins hydrolyze to release ellagic acid, which undergoes sequential lactone ring cleavage, decarboxylation, and dehydroxylation by Gordonibacter spp. to yield urolithins—hydroxylated benzo[c]chromen-6-ones. Urolithins (e.g., Urolithin A, B, C) serve as direct structural precursors to synthetic methoxylated derivatives. The core scaffold features a tricyclic system comprising a coumarin-like lactone fused to a diphenyl ether moiety, where microbial metabolism dictates hydroxylation patterns that later inform synthetic methoxylation strategies [3] [4] [8].
Table 1: Natural Precursors of Benzo[c]chromen-6-ones
Precursor | Structure | Biosynthetic Role |
---|---|---|
Ellagitannins | Polyhydroxyphenolic glycosides | Hydrolyze to ellagic acid in the gut |
Ellagic acid | Hexahydroxydiphenoyl derivative | Lactone cleavage to urolithins by gut microbiota |
Urolithin C | 3,8,9-Trihydroxy derivative | Direct precursor for C-ring modifications |
Urolithin A | 3,8-Dihydroxy derivative | Demonstrates neuroprotective bioactivity |
Urolithins represent the principal bioactive metabolites derived from ellagic acid, sharing the 6H-benzo[c]chromen-6-one core with 2,4-Dimethoxy-6H-benzo[c]chromen-6-one. Key structural analogs include:
These analogs highlight the pharmacological versatility of the benzo[c]chromen-6-one framework. Deconstruction studies confirm that removal of hydroxyl groups or lactone rings abolishes bioactivity, underscoring the scaffold’s integrity for drug design [4].
Table 2: Structural and Functional Comparison of Key Analogs
Compound | Substituents | Key Bioactivities | Target Enzymes |
---|---|---|---|
Urolithin C | 3,8,9-Trihydroxy | PKL inhibition (IC₅₀: 0.41 μM) | Liver pyruvate kinase |
Urolithin A | 3,8-Dihydroxy | Neuroprotection, BBB permeability | SIRT-1, Tyrosinase |
2,4-Dimethoxy-6H-benzo[c]chromen-6-one | 2,4-Dimethoxy | Enhanced lipophilicity, PDE2 inhibition (derivatives) | Phosphodiesterase 2 |
Reduced urolithin | Open lactone | Competitive tyrosinase inhibition (e.g., 2a) | Mushroom/human tyrosinase |
Synthetic access to benzo[c]chromen-6-ones evolved from classical condensation methods to transition-metal-catalyzed couplings:
Methoxy groups at C-2 and C-4 confer distinct biochemical and physicochemical advantages:
Table 3: Impact of Methoxy vs. Hydroxy Substitutions
Property | Methoxy Derivatives | Hydroxy Derivatives |
---|---|---|
ClogP | 3.2–5.0 (e.g., 2,4-dimethoxy: 4.1) | 1.8–3.5 (Urolithin A: 2.8) |
PDE2 Inhibition | IC₅₀ = 3.67 μM (Compound 1f) | IC₅₀ > 50 μM (Unsubstituted) |
Tyrosinase Binding | Moderate (docks via lactone) | Strong (via resorcinol H-bonding) |
Metabolic Stability | Resistant to glucuronidation | Rapid conjugation in liver |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0